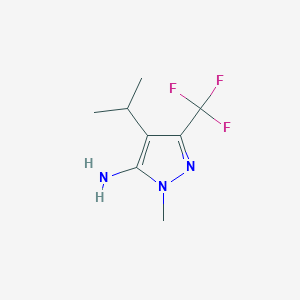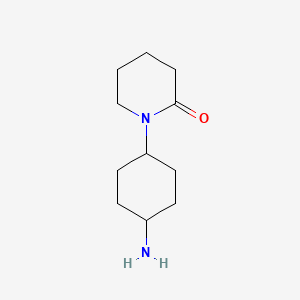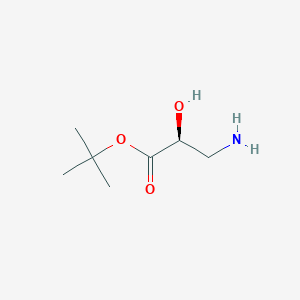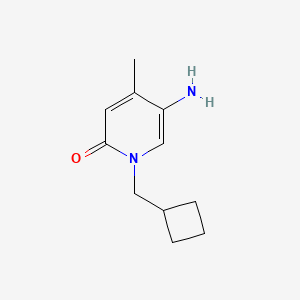
2,3-Dimethyl-5-(thiophen-2-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-(thiophen-2-YL)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dimethyl-5-(thiophen-2-YL)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The choice of catalysts, solvents, and purification methods are crucial factors in the industrial production process.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
2,3-Dimethyl-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.
作用机制
The mechanism of action of 2,3-Dimethyl-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as an inhibitor or modulator of enzymes involved in various biochemical pathways .
相似化合物的比较
Similar Compounds
2,3-Dimethyl-5-(thiophen-3-YL)aniline: Similar structure but with the thiophene ring attached at a different position.
2,3-Dimethyl-5-(furan-2-YL)aniline: Contains a furan ring instead of a thiophene ring.
2,3-Dimethyl-5-(pyrrole-2-YL)aniline: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2,3-Dimethyl-5-(thiophen-2-YL)aniline lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-8-6-10(7-11(13)9(8)2)12-4-3-5-14-12/h3-7H,13H2,1-2H3 |
InChI 键 |
HIOLWLBPTGNETA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)


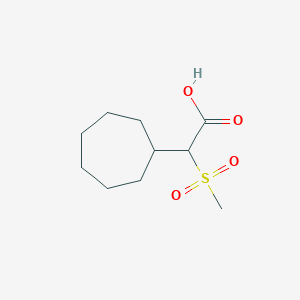
amine](/img/structure/B15273507.png)
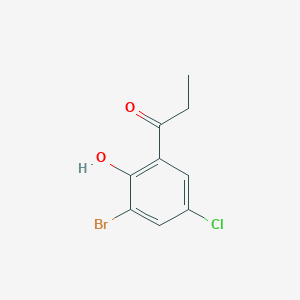
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
